

Thermodynamic properties of methylpropylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Methyl-2-propylcyclopentane*

Cat. No.: *B14171914*

[Get Quote](#)

An In-depth Technical Guide on the Thermodynamic Properties of Methylpropylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylpropylcyclopentane (C_9H_{18} , molar mass: 126.24 g/mol) is a substituted cycloalkane that exists in several isomeric forms, depending on the position of the methyl and propyl groups on the cyclopentane ring. As with other hydrocarbons, its thermodynamic properties are of significant interest in various fields, including chemical engineering, fuel development, and computational chemistry. Understanding these properties is crucial for process design, reaction modeling, and predicting the behavior of substances in different environments. This technical guide provides a comprehensive overview of the available thermodynamic data for various isomers of methylpropylcyclopentane, details the experimental protocols used for their determination, and presents a visual representation of a key experimental workflow.

The primary isomers covered in this guide are:

- 1-Methyl-1-propylcyclopentane
- (1-Methylpropyl)cyclopentane (sec-Butylcyclopentane)
- (2-Methylpropyl)cyclopentane (Isobutylcyclopentane)
- **trans-1-Methyl-2-propylcyclopentane**

- trans-1-Methyl-3-propylcyclopentane

Thermodynamic Data

The following tables summarize the critically evaluated thermodynamic properties for various isomers of methylpropylcyclopentane. The data has been compiled from reputable sources such as the National Institute of Standards and Technology (NIST) and Cheméo.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Enthalpy of Formation, Gibbs Free Energy of Formation, and Entropy

Isomer	Formula	Phase	Enthalpy of Formation (Δ_fH°) (kJ/mol)	Gibbs Free Energy of Formation (Δ_fG°) (kJ/mol)	Standard Molar Entropy (S°) (J/mol·K)
1-Methyl-1-propylcyclopentane	C_9H_{18}	Gas	-173.89 (Joback Calculated) [2]	59.01 (Joback Calculated) [2]	
(1-Methylpropyl) cyclopentane	C_9H_{18}	Gas			
(2-Methylpropyl) cyclopentane	C_9H_{18}	Gas	-173.89 (Joback Calculated)	59.01 (Joback Calculated)	
trans-1-Methyl-3-propylcyclopentane	C_9H_{18}	Ideal Gas		Entropy data available from 200 K to 1000 K [3]	
trans-1-Methyl-3-propylcyclopentane	C_9H_{18}	Liquid		Entropy data available from 250 K to 590 K [3]	

Note: Some values are calculated based on group additivity methods, such as the Joback method, and may not be experimental values.

Table 2: Heat Capacity and Enthalpy of Vaporization

Isomer	Formula	Phase	Heat Capacity (Cp) (J/mol·K)	Enthalpy of Vaporization (ΔvapH°) (kJ/mol)
1-Methyl-1-propylcyclopentane	C ₉ H ₁₈	Gas	Ideal gas heat capacity data available[2]	Data available[2]
(1-Methylpropyl)cyclopentane	C ₉ H ₁₈	Gas	Ideal gas heat capacity data available[1]	Data available[1]
(2-Methylpropyl)cyclopentane	C ₉ H ₁₈	Gas	Ideal gas heat capacity data available	Data available
trans-1-Methyl-3-propylcyclopentane	C ₉ H ₁₈	Ideal Gas	Heat capacity at constant pressure data available from 200 K to 1000 K[3]	Enthalpy of vaporization data available as a function of temperature[3]
trans-1-Methyl-3-propylcyclopentane	C ₉ H ₁₈	Liquid	Heat capacity at saturation pressure data available as a function of temperature[3]	

Table 3: Physical Properties and Critical Parameters

Isomer	Formula	Normal Boiling Point (K)	Critical Temperature (K)	Critical Pressure (kPa)	Critical Density (mol/L)
1-Methyl-1-propylcyclopentane	C ₉ H ₁₈	Data available[2]	Data available[2]	Data available[2]	
(1-Methylpropyl) cyclopentane	C ₉ H ₁₈	Data available[1]	Data available[1]	Data available[1]	
(2-Methylpropyl) cyclopentane	C ₉ H ₁₈	Data available	Data available	Data available	
trans-1-Methyl-3-propylcyclopentane	C ₉ H ₁₈	Critically evaluated recommendation available[3]			

Experimental Protocols

The determination of the thermodynamic properties of hydrocarbons like methylpropylcyclopentane relies on a set of well-established experimental techniques. The following sections detail the methodologies for key measurements.

Bomb Calorimetry for Enthalpy of Combustion and Formation

The standard enthalpy of formation of a compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[4][5][6]

Principle: A known mass of the liquid sample is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

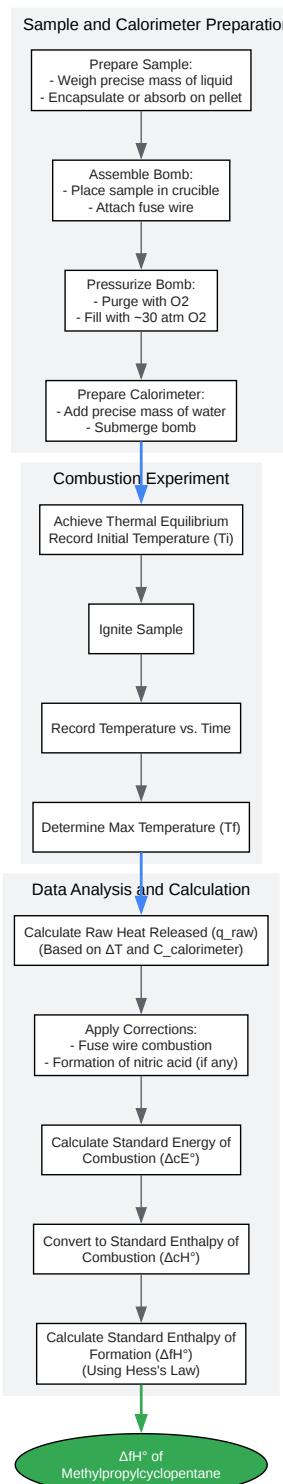
Detailed Methodology:

- **Sample Preparation:** A precise mass of the liquid methylpropylcyclopentane isomer is weighed. For volatile liquids, this is often done by encapsulating the liquid in a gelatin capsule or absorbing it onto a pellet of a known combustible material (like filter paper) with a known heat of combustion.[5]
- **Bomb Assembly:** The sample is placed in a crucible inside the bomb. A fuse wire, with a known heat of combustion per unit length, is positioned to be in contact with the sample.
- **Pressurization:** The bomb is sealed and purged with a small amount of oxygen to remove atmospheric nitrogen, which could form nitric acid upon combustion and affect the results. It is then filled with pure oxygen to a high pressure (typically around 30 atm).[4]
- **Calorimeter Setup:** The sealed bomb is submerged in a precisely measured mass of water in an insulated container (a Dewar flask). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer monitors the temperature.
- **Ignition and Data Acquisition:** After allowing the system to reach thermal equilibrium, the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Corrections and Calculations:** The raw temperature change is corrected for heat exchange with the surroundings. The heat capacity of the calorimeter system (bomb, water, container) is determined by calibrating it with a substance of a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated. The standard enthalpy of formation is subsequently derived using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of CO₂ and H₂O.

Static Method for Vapor Pressure Measurement

The static method is a direct and accurate technique for determining the vapor pressure of a liquid over a range of temperatures.[7][8]

Principle: The sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.


Detailed Methodology:

- **Sample Degassing:** The liquid sample must be thoroughly degassed to remove any dissolved air or other volatile impurities, as these would contribute to the measured pressure and lead to errors. A common method is repeated freeze-pump-thaw cycles.[\[7\]](#)
- **Apparatus Setup:** The degassed sample is introduced into a thermostated equilibrium cell connected to a high-vacuum line and a pressure measurement system (e.g., a capacitance diaphragm gauge).
- **Temperature Control:** The equilibrium cell is maintained at a constant, precisely known temperature using a thermostat bath.
- **Equilibrium and Measurement:** The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading stabilizes. This stabilized pressure is the vapor pressure of the substance at that temperature.
- **Data Collection:** The procedure is repeated at various temperatures to obtain a vapor pressure curve. The experimental data are often fitted to a suitable vapor pressure equation, such as the Antoine equation.[\[9\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the enthalpy of formation of a liquid hydrocarbon, such as an isomer of methylpropylcyclopentane, using bomb calorimetry.

Workflow for Determining Enthalpy of Formation via Bomb Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of the standard enthalpy of formation.

Conclusion

This technical guide has summarized the key thermodynamic properties of several isomers of methylpropylcyclopentane and detailed the rigorous experimental procedures used to obtain these values. The provided data, primarily sourced from critically evaluated datasets, serves as a valuable resource for researchers and professionals. The visualization of the bomb calorimetry workflow further elucidates the process of acquiring fundamental thermochemical data. While experimental data for all possible isomers may not be readily available, computational methods based on group additivity and quantum chemistry can provide reliable estimations where experimental gaps exist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopentane, (1-methylpropyl)- (CAS 4850-32-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Cyclopentane, 1-methyl-1-propyl- (CAS 16631-63-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- 4. nsuworks.nova.edu [nsuworks.nova.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. biopchem.education [biopchem.education]
- 7. vscht.cz [vscht.cz]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- To cite this document: BenchChem. [Thermodynamic properties of methylpropylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14171914#thermodynamic-properties-of-methylpropylcyclopentane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com